Product packaging for (S)-4-Amino-3-fluorobutanoic acid(Cat. No.:)

(S)-4-Amino-3-fluorobutanoic acid

Cat. No.: B13360329
M. Wt: 121.11 g/mol
InChI Key: UNJUEKLVLCDYIR-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-4-Amino-3-fluorobutanoic acid is a chiral, fluorinated derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). In scientific research, it serves as a valuable conformational probe for studying the binding and catalytic mechanism of GABA aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme critical in the GABA shunt . Studies have demonstrated that the (S)-enantiomer exhibits distinct biological behavior from its (R)-counterpart. When bound to GABA-AT, it shows minimal rates of HF elimination and is a less effective inhibitor of GABA transamination compared to the (R)-enantiomer . This differential activity provides key insights into the dynamic binding process and the bioactive conformation of GABA itself, with the vicinal C-F and C-NH3+ bonds in the (S)-enantiomer preferring an anti conformation upon enzyme binding . As such, this compound is an essential tool for enzymologists and medicinal chemists designing targeted inhibitors for neurological disorders. The product is explicitly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information is provided for informational and scientific purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FNO2 B13360329 (S)-4-Amino-3-fluorobutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(3S)-4-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c5-3(2-6)1-4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1

InChI Key

UNJUEKLVLCDYIR-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](CN)F)C(=O)O

Canonical SMILES

C(C(CN)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Amino 3 Fluorobutanoic Acid and Its Enantiomers

Asymmetric Synthetic Approaches

The creation of the stereogenic center bearing the fluorine atom is a primary challenge in the synthesis of (S)-4-Amino-3-fluorobutanoic acid. Asymmetric synthesis, which allows for the selective production of one enantiomer over the other, is crucial for obtaining biologically relevant compounds.

Chiral Auxiliary-Mediated Synthesis of Fluorinated Amino Acid Scaffolds

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

One prominent approach involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.govmdpi.comresearchgate.netnih.govresearchgate.net For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base. This complex then undergoes alkylation, and subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. nih.govmdpi.comresearchgate.net This methodology has been successfully applied to the large-scale synthesis of various amino acids, including fluorinated derivatives. nih.govmdpi.comresearchgate.net

Sulfinyl groups have also been employed as versatile chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua Diastereoselective additions of various nucleophiles to N-sulfinylimines are a key strategy. For example, the addition of Reformatsky reagents derived from bromodifluoroethyl acetate (B1210297) to N-p-toluenesulfinyl imines provides a convenient route to α,α-difluoro-β-amino acids in enantiomerically pure form. bioorganica.com.ua Similarly, the diastereoselective Mannich-type reaction between N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine and protected alkyl glycolates has been used to furnish β-trifluoromethyl isoserine derivatives. bioorganica.com.ua

Another well-established method utilizes chiral oxazolidinones, as pioneered by Evans, to direct aldol (B89426) reactions for the synthesis of β-hydroxy γ-amino acids, which can serve as precursors to the target molecule. nih.gov This protocol allows for access to all possible stereoisomers of the β-hydroxy γ-amino acid by using the appropriate enantiomer of the chiral auxiliary. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses

Auxiliary TypeKey ReactionProduct TypeKey FeaturesReference
Ni(II)-Schiff Base ComplexAsymmetric Alkylationα-Amino AcidsRecyclable auxiliary, scalable. nih.govmdpi.comresearchgate.net
Sulfinyl GroupDiastereoselective addition to N-sulfinyliminesFluorinated Amines and Amino AcidsHigh diastereoselectivity. bioorganica.com.ua
Oxazolidinone (Evans)Asymmetric Aldol Reactionβ-Hydroxy γ-Amino AcidsAccess to all stereoisomers. nih.gov

Catalytic Enantioselective Fluorination Reactions

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. These approaches utilize a chiral catalyst to induce enantioselectivity in the fluorination step.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net For the synthesis of chiral fluoroamines, an organocatalytic α-fluorination of an aldehyde followed by subsequent chemical transformations is a viable strategy. nih.gov For example, a commercially available aldehyde can undergo organocatalytic α-fluorination. The resulting α-fluoroaldehyde can be reduced to a stable β-fluoroalcohol. This intermediate can then be converted to the corresponding γ-fluoroamine through a cyanide displacement followed by nitrile reduction, affording the product in high yield and enantioselectivity. nih.gov A key advantage of this approach is the availability of both enantiomers of the organocatalyst, which allows for the synthesis of either enantiomer of the target fluoroamine. nih.gov

Kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other, can also be exploited in organocatalytic fluorination. beilstein-journals.orgbeilstein-journals.org The highly enantioselective fluorination of α-chloroaldehydes has been achieved using a chiral organocatalyst, where kinetic resolution of the starting material plays a crucial role in the high asymmetric induction. beilstein-journals.orgbeilstein-journals.org

Transition metal catalysis provides a powerful platform for the direct fluorination of C-H bonds, a highly desirable transformation that avoids the need for pre-functionalized substrates. nih.govbeilstein-journals.orgnsf.govacs.org Palladium-catalyzed C(sp³)–H fluorination has been a significant area of research. nih.govbeilstein-journals.orgacs.orgnih.gov

Ligand development has been crucial for the success of these reactions. Quinoline-based ligands have been shown to promote palladium-catalyzed β-C(sp³)–H fluorination, enabling the synthesis of a range of unnatural, enantiopure fluorinated α-amino acids. nih.gov Similarly, bidentate ligands such as 2-(pyridin-2-yl)isopropyl amine have been used to direct the highly site- and diastereoselective fluorination of aliphatic amides at the β-position. acs.org This method has proven effective for preparing a wide variety of β-fluorinated amino acid derivatives. acs.org

The development of transient directing groups offers a more streamlined approach, avoiding separate steps for installation and removal of the directing group. nih.gov Furthermore, the use of electron-deficient 2-pyridone ligands has enabled the γ-C(sp³)–H fluorination of free amines. nih.gov

Table 2: Comparison of Catalytic Fluorination Strategies

Catalysis TypeCatalyst ExampleKey TransformationAdvantagesReference
OrganocatalysisProline derivativesα-Fluorination of aldehydesMetal-free, access to both enantiomers. nih.gov
Transition Metal CatalysisPd(OAc)₂ with quinoline-based ligandβ-C(sp³)–H fluorinationDirect C-H functionalization, high stereoselectivity. nih.gov
Transition Metal CatalysisPd(II) with 2-pyridone ligandγ-C(sp³)–H fluorination of free aminesFunctionalization of unactivated C-H bonds. nih.gov

Synthesis via Chiral Precursors and Building Blocks

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a classic and effective strategy for asymmetric synthesis. researchgate.net For example, (S)-serine, an essential amino acid, can be utilized for the enantioselective synthesis of β-amino acids. researchgate.net A multi-step synthesis starting from (S)-serine has been developed to produce the β-amino acid portion of sitagliptin, a drug for type 2 diabetes. A key step in this synthesis involves the ring-opening of a protected (R)-aziridin-2-methanol with a Grignard reagent. researchgate.net

Another approach involves the Sharpless asymmetric dihydroxylation of a trifluoromethylated alkene to create the chiral centers. nih.gov This key intermediate can then be converted to the target amino acid through a sequence of reactions including nucleophilic opening of a cyclic sulfate, hydrogenation, and oxidation. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. acs.orgdoi.orgnih.govnih.gov Chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis. acs.orgdoi.orgnih.govnih.gov

A three-step chemoenzymatic cascade has been developed for the asymmetric synthesis of chiral fluorinated aromatic amino acids from inexpensive aldehydes. acs.orgdoi.org This process involves a C-C bond formation, chemical oxidative decarboxylation, and a final reductive amination step. acs.orgdoi.org

Another innovative strategy involves engineering polyketide synthases (PKSs). By exchanging the native acyltransferase (AT) domain of a PKS with a more substrate-tolerant domain from a fatty acid synthase (FAS), the resulting hybrid enzyme can utilize fluorinated building blocks like fluoromalonyl-CoA. nih.govnih.gov This allows for the biosynthetic incorporation of fluorine into complex polyketide scaffolds. nih.govnih.gov

While the direct biocatalytic synthesis of this compound is not yet widely reported, these examples highlight the potential of enzymatic and chemoenzymatic methods for the efficient and selective synthesis of fluorinated amino acids. acs.orgdoi.orgnih.govnih.gov

Enzyme-Mediated Stereoselective Fluorination (e.g., Fluorinase-like Enzymes)

The direct incorporation of a fluorine atom with stereocontrol is a highly desirable yet challenging transformation. Fluorinase enzymes, which naturally catalyze the formation of a carbon-fluorine bond, represent a promising biocatalytic approach. nih.govnumberanalytics.com The known fluorinases, such as FlA, catalyze the S-adenosyl-L-methionine (SAM)-dependent nucleophilic fluorination to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). numberanalytics.comnih.gov

While the native substrates of fluorinases are structurally different from the precursors of this compound, the potential for engineering these enzymes for novel substrates is an active area of research. A hypothetical enzymatic route to this compound could involve a fluorinase variant capable of acting on a suitable precursor molecule.

Table 1: Characteristics of Natural Fluorinase Enzymes

Enzyme PropertyDescription
Reaction Type SN2 nucleophilic substitution
Natural Substrate S-adenosyl-L-methionine (SAM)
Fluoride (B91410) Source Inorganic fluoride ion (F-)
Product 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine
Source Organisms Primarily found in bacteria, such as Streptomyces cattleya

The development of fluorinases with altered substrate specificity through techniques like directed evolution could pave the way for the direct and stereoselective enzymatic synthesis of fluorinated amino acids like this compound.

Directed Evolution and Enzyme Engineering for Enhanced Substrate Specificity

Directed evolution is a powerful technique that mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, stability, or altered substrate specificity. diva-portal.org This methodology has been successfully applied to a variety of enzymes, including transaminases and fluorinases, which are relevant to the synthesis of this compound. researchgate.neta-star.edu.sgillinois.edu

For instance, the substrate specificity of aspartate aminotransferase has been significantly altered through directed evolution, resulting in an enzyme with a 105-fold increase in catalytic efficiency for non-native β-branched amino acids. nih.gov This demonstrates the potential to engineer transaminases to accept fluorinated substrates, which could be key intermediates in a chemoenzymatic route to the target molecule.

Similarly, fluorinase enzymes have been subjected to directed evolution to improve their efficiency with non-native substrates. a-star.edu.sgillinois.edu An engineered fluorinase, for example, showed a more than three-fold higher radiochemical conversion in the synthesis of 5'-[18F]FDA compared to the wild-type enzyme. illinois.edu Such engineering efforts could potentially create a fluorinase variant that directly synthesizes this compound from a suitable precursor.

Table 2: Examples of Directed Evolution in Relevant Enzymes

EnzymeOriginal FunctionEngineered Function/ImprovementReference
Aspartate AminotransferaseTransamination of aspartate and α-ketoglutarateIncreased activity towards β-branched amino and 2-oxo acids nih.gov
Fluorinase (FlA1)Fluorination of SAMImproved conversion of a non-native substrate (5'-ClDA) to 5'-FDA illinois.eduillinois.edu
d-Amino Acid AminotransferaseTransamination of d-amino acidsCreation of a (R)-β-transaminase activity researchgate.net
Tryptophan Synthase (TrpB)Synthesis of tryptophanActivity with diverse amine nucleophiles for β-N-substituted-α-amino acids nih.gov

These examples highlight the potential of directed evolution to generate novel biocatalysts for the synthesis of complex molecules like this compound.

Integration of Biocatalysis with Complementary Chemical Methods (e.g., Electrosynthesis)

The integration of enzymatic reactions with chemical methods, particularly electrosynthesis, offers a powerful strategy for the sustainable production of chiral compounds. nih.gov Bioelectrocatalysis can be used, for example, to regenerate enzyme cofactors, driving the enzymatic reaction towards the desired product. nsf.govacs.org

A potential chemoenzymatic route to this compound could involve a transaminase-catalyzed step to introduce the amino group stereoselectively. The necessary cofactor for the transaminase, such as pyridoxal (B1214274) 5'-phosphate (PLP), and the regeneration of the amino donor could be coupled to an electrochemical system. researchgate.net This approach avoids the need for large excesses of the amino donor and simplifies downstream processing.

For example, a bioelectrocatalytic system has been developed for the synthesis of chiral amino acids from N2 and α-keto acids. nsf.govacs.org In this system, an enzymatic fuel cell powers the production of ammonia (B1221849) and the regeneration of NADH, which are then used by a dehydrogenase to produce a chiral amino acid. nsf.gov A similar concept could be envisioned for the synthesis of this compound, where an electroenzymatic module provides the necessary reagents and energy for a key biocatalytic step.

Diastereoselective and Enantioselective Control in Synthesis

Achieving the desired (S) configuration at the C4 amine and the correct stereochemistry of the fluorine atom at C3 requires robust methods for diastereoselective and enantioselective control.

One powerful strategy involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of various fluorinated amino acids has been achieved with high enantiomeric purity using a chiral Ni(II) complex of a glycine Schiff base. mdpi.com The chiral ligand on the complex effectively shields one face of the molecule, directing the alkylation to occur from the opposite face, thus ensuring high diastereoselectivity. beilstein-journals.org This methodology has been shown to be applicable to the gram-scale synthesis of β-branched fluorinated amino acids. beilstein-journals.org

Another effective approach is to start from a chiral pool precursor, a readily available enantiopure natural product. For example, (S)-serine can be used as a starting material for the enantiospecific synthesis of β-amino acids. researchgate.netmdpi.com A synthetic route starting from (S)-serine could involve the transformation of its functional groups to build the carbon backbone of this compound, with the stereocenter from serine directing the stereochemistry of the final product.

Furthermore, palladium-catalyzed C(sp3)–H fluorination has been shown to proceed with high diastereoselectivity on α-amino acid derivatives, offering a direct method for introducing fluorine at the β-position. acs.org

Table 3: Strategies for Stereocontrol in Fluorinated Amino Acid Synthesis

MethodPrincipleKey Features
Chiral Ni(II) Complex Use of a chiral ligand to direct alkylation.High diastereoselectivity; applicable to various fluorinated amino acids. mdpi.combeilstein-journals.org
Chiral Pool Synthesis Starting from an enantiopure natural product (e.g., serine).The inherent chirality of the starting material controls the product's stereochemistry. researchgate.netmdpi.com
Pd(II)-Catalyzed C-H Fluorination Directed fluorination of a C-H bond.Site- and diastereoselective fluorination of β-methylene C(sp3)–H bonds. acs.org

Scalable Synthetic Protocols for Research Applications

The translation of a synthetic route from the laboratory to a larger scale for research or preclinical studies requires robust and efficient protocols. Methodologies that have shown promise for the scalable synthesis of fluorinated amino acids include those utilizing recyclable chiral auxiliaries and flow chemistry.

The asymmetric synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been successfully scaled up to produce over 300 grams of the target compound. mdpi.comnih.gov This process relies on a recyclable chiral Ni(II) complex, which makes the method economically viable for large-scale production. mdpi.com The key steps, including the alkylation and the disassembly of the complex, have been optimized for large-scale reaction conditions. mdpi.com

Flow chemistry offers another avenue for scalable synthesis by allowing for continuous production and precise control over reaction parameters. A protecting-group-free, semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed. chemistryviews.org This method involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis in a flow reactor, enabling the production of these compounds on a large scale. chemistryviews.org Such a flow-based approach could potentially be adapted for the synthesis of this compound, especially if combined with a continuous resolution or an enantioselective catalytic step.

Analytical and Spectroscopic Characterization of S 4 Amino 3 Fluorobutanoic Acid

Advanced Chromatographic Enantioseparation Techniques

Chromatographic techniques are central to the separation and analysis of chiral compounds. For (S)-4-Amino-3-fluorobutanoic acid, a variety of advanced chromatographic methods can be employed to achieve effective enantioseparation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of amino acids and their derivatives. The direct separation of enantiomers is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers.

For the separation of β-amino acids like 4-amino-3-fluorobutanoic acid, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, can offer a wide range of applications and high loadability. mdpi.com Macrocyclic glycopeptide antibiotics, like teicoplanin and vancomycin, are also powerful chiral selectors for amino acids due to their complex stereochemistry and multiple interaction sites. nih.gov

The choice of mobile phase is crucial for achieving optimal separation. For underivatized amino acids, which are zwitterionic and have poor solubility in non-polar solvents, reversed-phase conditions are often preferred. mdpi.com The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The addition of acidic or basic modifiers can further optimize the separation by influencing the ionization state of the analyte and the stationary phase.

A common approach for the analysis of amino acids that can be applied to this compound is derivatization with a fluorogenic reagent like 9-fluorenylmethylchloroformate (FMOC-Cl). This not only improves chromatographic properties but also enhances detection sensitivity, especially with fluorescence detectors. The resulting FMOC-derivatives can be effectively separated on various polysaccharide-based CSPs.

Table 1: Illustrative HPLC Conditions for Enantioseparation of Amino Acid Analogs

Parameter Condition 1 (Polysaccharide-Based CSP) Condition 2 (Macrocyclic Glycopeptide CSP)
Column Lux Cellulose-3 (cellulose tris(4-methylbenzoate)) CHIROBIOTIC T (Teicoplanin)
Mobile Phase Acetonitrile/Water/Trifluoroacetic Acid Methanol/Water/Ammonium Acetate (B1210297) Buffer
Detection UV at 220 nm (for FMOC derivatives) UV or Mass Spectrometry
Analyte Form N-FMOC derivative Underivatized

Gas Chromatography (GC) for Stereoisomeric Analysis

Gas Chromatography (GC) is a high-resolution separation technique that can be employed for the stereoisomeric analysis of volatile compounds. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable analogs. sigmaaldrich.comthermofisher.com

A common two-step derivatization procedure for amino acids involves esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov For instance, the carboxyl group can be esterified with an alcohol (e.g., methanol, propanol) under acidic conditions, and the amino group can be acylated with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govresearchgate.net

The resulting volatile diastereomers can then be separated on a chiral capillary column. Chiral stationary phases such as Chirasil-Val, which is based on L-valine-tert-butylamide polysiloxane, have proven effective for the enantioseparation of a wide range of amino acids. researchgate.net Alternatively, derivatized cyclodextrins can also serve as effective chiral selectors in GC. nih.gov

An indirect approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. nih.gov However, the direct method using a chiral stationary phase is generally preferred to avoid potential issues with the purity of the chiral derivatizing agent and reaction kinetics. researchgate.net

Table 2: Representative GC Derivatization and Separation Parameters for Amino Acids

Parameter Illustrative Conditions

| Derivatization | 1. Esterification (e.g., 2 M HCl in Methanol) 2. Acylation (e.g., PFPA in Ethyl Acetate) | | GC Column | Chiral capillary column (e.g., Chirasil-L-Val) | | Carrier Gas | Helium or Hydrogen | | Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced consumption of organic solvents. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

For the chiral resolution of amino acids, SFC is often coupled with polysaccharide-based or cyclodextrin-based chiral stationary phases. The use of polar organic modifiers like methanol in the mobile phase is necessary to elute polar compounds such as amino acids. Additives like trifluoroacetic acid or amines can further enhance peak shape and resolution.

Recent studies have demonstrated the successful ultrafast chiral analysis of native amino acid enantiomers using SFC coupled with tandem mass spectrometry (SFC-MS/MS). researchgate.net This approach allows for the rapid and sensitive analysis of multiple amino acids without the need for derivatization.

Table 3: Exemplary SFC Conditions for Chiral Amino Acid Separation

Parameter Illustrative Conditions
Column Polysaccharide-based chiral column (e.g., Lux Cellulose-3)
Mobile Phase Supercritical CO2 / Methanol with additive (e.g., trifluoroacetic acid)
Detection UV or Mass Spectrometry (MS)
Backpressure Typically 100-200 bar

Electrophoretic Methods for Enantiomeric Discrimination

Electrophoretic techniques, particularly capillary electrophoresis, provide an alternative and powerful approach for the enantiomeric discrimination of chiral compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent volumes. creative-proteomics.com The enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte. nih.gov

Cyclodextrins and their derivatives are the most commonly used chiral selectors for the separation of amino acid enantiomers in CE. researchgate.netnih.govnih.gov These cyclic oligosaccharides form inclusion complexes with the analytes, and the differential stability of the diastereomeric complexes formed with the two enantiomers leads to their separation. For amino acids, both native and derivatized cyclodextrins (e.g., sulfated or hydroxypropylated) can be employed. nih.gov

Other chiral selectors that have been used for the enantioseparation of amino acids in CE include macrocyclic antibiotics, chiral surfactants, and ligand-exchange complexes. nih.gov The choice of the chiral selector and the optimization of the background electrolyte composition (pH, concentration, and organic modifiers) are critical for achieving baseline separation. nih.govmdpi.com For a compound like this compound, which is a GABA analog, CE methods developed for neurotransmitter analysis could also be adapted. springernature.com

Table 4: Typical CE Parameters for Chiral Amino Acid Separation

Parameter Illustrative Conditions
Capillary Fused-silica capillary
Background Electrolyte Phosphate or borate (B1201080) buffer containing a chiral selector
Chiral Selector Cyclodextrin derivative (e.g., sulfated-β-cyclodextrin)
Applied Voltage 15-30 kV
Detection UV-Vis or Mass Spectrometry (MS)

Mass Spectrometry-Based Chiral Analysis

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chiral separation method, provides high sensitivity and selectivity for the analysis of enantiomers. Chiral analysis by MS can be performed either by coupling it with a chiral chromatographic or electrophoretic system or through direct methods.

In the context of this compound, coupling MS with HPLC, GC, or SFC is the most common approach. The mass spectrometer can be used to confirm the identity of the separated enantiomers based on their mass-to-charge ratio and fragmentation patterns. For fluorinated compounds, the characteristic isotopic pattern of fluorine can aid in identification.

The fragmentation of amino acids in the mass spectrometer typically involves the loss of small neutral molecules such as water, ammonia (B1221849), and formic acid. For 4-amino-3-fluorobutanoic acid, characteristic fragment ions would be expected from the loss of the carboxyl group (M-COOH)+ and potentially the loss of hydrogen fluoride (B91410) (HF).

Indirect chiral analysis by MS can also be performed by derivatizing the analyte with a chiral derivatizing agent. The resulting diastereomers will have the same mass but may exhibit different fragmentation patterns or can be separated by non-chiral chromatography prior to MS analysis.

Pre-Column Derivatization Strategies for Diastereomer Formation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but the direct separation of enantiomers on standard achiral columns is not possible as they have identical physical properties. To overcome this, pre-column derivatization with a chiral derivatizing agent (CDA) is a common and effective strategy. nih.gov This process converts the enantiomeric pair into a mixture of diastereomers. Diastereomers have different physical properties and can, therefore, be separated on a conventional achiral stationary phase. acs.org

The primary amino group of this compound is the typical site for derivatization. The reaction involves coupling the amino acid with a single, pure enantiomer of a CDA. nih.gov This creates a pair of diastereomeric products that can be resolved chromatographically and detected, often with enhanced sensitivity, using UV or mass spectrometry (MS) detectors. nih.govacs.org

Several classes of chiral derivatizing agents are available for amino acids: nih.gov

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This is one of the most widely used CDAs for determining the stereochemistry of amino acids. nih.govrsc.org The L-alaninamide moiety provides the chiral center for differentiation.

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the amino group to form thiourea (B124793) derivatives, which can be separated by reversed-phase HPLC. nih.govacs.org

(+)-1-(9-fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary and secondary amines to form highly fluorescent carbamate (B1207046) derivatives, allowing for sensitive detection. acs.org

The choice of derivatizing agent can influence the resolution and sensitivity of the analysis. For complex mixtures, using two or more different CDAs can provide more reliable stereochemical assignments. nih.gov

Ion Mobility Mass Spectrometry (IM-MS) for Chiral Resolution

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates gas-phase ions based on their size, shape, and charge. rsc.org While conventional MS cannot distinguish between enantiomers, IM-MS can achieve chiral resolution, often by introducing a chiral modifier (or selector) into the drift gas of the mobility cell. nih.govrsc.org

This technique, sometimes called Chiral Ion Mobility Spectrometry (CIMS), relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral modifier gas. nih.govnih.gov These complexes will have slightly different shapes and sizes, leading to different collision cross-sections (CCS) and, consequently, different drift times through the ion mobility cell. nih.gov One enantiomer will typically experience more interaction with the chiral modifier, reducing its mobility more than the other, which enables their separation. nih.gov

For a compound like this compound, the process would involve:

Ionization of the molecule, typically using electrospray ionization (ESI).

Introduction of the ions into the drift tube of the ion mobility spectrometer.

The drift tube contains a buffer gas (e.g., nitrogen or helium) doped with a chiral vapor, such as (R)- or (S)-2-butanol. rsc.org

The separated ions (based on their drift time) are then passed into a mass spectrometer for mass-to-charge ratio analysis, confirming their identity. nih.gov

This method offers the advantage of very rapid, gas-phase separation, on the order of milliseconds, which is significantly faster than traditional chromatographic techniques. rsc.org

Spectroscopic Probes for Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure and providing insights into the three-dimensional conformation of molecules. For this compound, NMR, CD, and IR spectroscopy each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR Coupling Constants)

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable tool.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. ed.ac.uk Its chemical shift is extremely sensitive to the local electronic environment, with a range of several hundred ppm. ed.ac.uk This sensitivity makes the ¹⁹F chemical shift in this compound a unique fingerprint of the molecule's structure and conformation. The fluorine atom will appear as a complex multiplet due to coupling with adjacent protons (H2, H3, and H4).

¹H NMR Spectroscopy and Coupling Constants: The ¹H NMR spectrum provides information about the number and types of protons and their connectivity. The key to conformational analysis lies in the scalar coupling constants (J-values), which are transmitted through covalent bonds. ubc.ca For this compound, the vicinal coupling constants (³J), those between nuclei separated by three bonds, are particularly informative.

³J(H,F) Coupling: The coupling between the fluorine atom and the protons on the adjacent carbons (C2 and C4) is highly dependent on the dihedral angle between the C-H and C-F bonds. This relationship can be used to probe the preferred rotational conformation (rotamer) of the molecule in solution. Typical ³J(H,F) values range from approximately 2 to 15 Hz. iastate.edu

³J(H,H) Coupling: Similarly, the three-bond coupling between H3 and the protons at C2 and C4 depends on the H-C-C-H dihedral angle. These values, typically in the range of 6-8 Hz for aliphatic systems, help to define the backbone conformation. iastate.edu

By analyzing the magnitudes of these various coupling constants, it is possible to infer the most stable conformation of the molecule in solution. nih.gov

Expected ¹H and ¹⁹F NMR Data for this compound

Nucleus Expected Chemical Shift (δ) ppm Expected Multiplicity Coupling Constants (J) in Hz
H2 ~2.5 - 2.8 ddd (doublet of doublet of doublets) ²J(H,H) ≈ 15-17; ³J(H,H) ≈ 5-8; ³J(H,F) ≈ 15-25
H3 ~4.5 - 4.8 dddd (doublet of doublet of doublet of doublets) ³J(H,H) ≈ 4-8; ³J(H,H) ≈ 6-9; ²J(H,F) ≈ 45-50
H4 ~3.1 - 3.4 ddd (doublet of doublet of doublets) ²J(H,H) ≈ 12-14; ³J(H,H) ≈ 4-7; ³J(H,F) ≈ 10-20
F3 Varies m (multiplet) ²J(F,H) ≈ 45-50; ³J(F,H) ≈ 10-25

Note: The values presented are estimates based on typical ranges for similar fluorinated aliphatic compounds and are highly dependent on solvent and pH. 'ddd' and 'dddd' indicate complex splitting patterns.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral substance. nih.gov Since enantiomers interact differently with polarized light, CD is an excellent method for assessing the chirality and absolute configuration of a sample. escholarship.org

A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. nih.gov For this compound, characteristic absorption bands (Cotton effects) associated with its electronic transitions (e.g., the n → π* transition of the carboxyl group) will exhibit either a positive or negative signal. The spectrum of its enantiomer, (R)-4-Amino-3-fluorobutanoic acid, would be a mirror image.

CD spectroscopy can be used to:

Confirm Absolute Stereochemistry: By comparing the experimental spectrum to a known standard or to theoretical calculations, the absolute configuration (S) can be confirmed.

Determine Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the chiral molecule. nih.gov This allows for the quantification of the enantiomeric ratio in a mixture.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The zwitterionic nature of amino acids in the solid state influences their IR spectra.

For this compound, the key functional groups and their expected absorption regions are:

Ammonium Group (-NH₃⁺): Broad absorption from N-H stretching vibrations typically appears in the 3300-2500 cm⁻¹ region, often overlapping with the O-H stretch. N-H bending vibrations are found around 1630-1550 cm⁻¹.

Carboxylate Group (-COO⁻): The asymmetric stretching vibration gives a strong absorption band around 1600-1550 cm⁻¹, while the symmetric stretch appears near 1400 cm⁻¹.

C-F Bond: The C-F stretching vibration is a strong and characteristic band, typically found in the 1100-1000 cm⁻¹ region of the spectrum.

C-H Bonds: Aliphatic C-H stretching vibrations occur just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretch (broad) 3300 - 2500 Broad, Strong
N-H (Amine/Ammonium) Stretch (broad) 3300 - 2500 Broad, Medium
C-H (Aliphatic) Stretch 2980 - 2850 Medium
C=O (Carboxylate) Asymmetric Stretch 1600 - 1550 Strong
N-H (Amine/Ammonium) Bend 1630 - 1550 Medium
C-O (Carboxylate) Symmetric Stretch ~1400 Medium-Strong
C-F Stretch 1100 - 1000 Strong

Note: The zwitterionic form is assumed, leading to -NH₃⁺ and -COO⁻ groups. The exact positions can vary based on the sample state (solid/solution) and intermolecular interactions. nist.govnasa.gov

Biochemical and Mechanistic Investigations of S 4 Amino 3 Fluorobutanoic Acid

(S)-4-Amino-3-fluorobutanoic acid as a Conformational Probe for Biological Systems

The introduction of a fluorine atom into a small molecule like GABA can significantly influence its preferred conformation without drastically altering its size. This principle is leveraged to study the specific shapes that molecules adopt when they bind to biological targets.

This compound and its enantiomer, (R)-4-amino-3-fluorobutanoic acid, have been utilized as conformational probes to deduce the bioactive conformation of GABA when it binds to the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). nih.govnih.govacs.org The rationale behind this approach lies in the strong preference for a gauche alignment between vicinal C-F and C-NH3+ bonds due to stereoelectronic effects. nih.govacs.org

Computer modeling combined with the observed differential biological activity of the two enantiomers suggests that upon binding to GABA-AT, the (S)-enantiomer adopts a conformation where the C-F and C-NH3+ bonds are arranged anti to each other. nih.govacs.org This contrasts with the (R)-enantiomer, which is believed to bind in a gauche conformation. nih.govacs.org This difference in binding conformation is thought to be responsible for the significant disparity in their reactivity with the enzyme. The conformational flexibility of GABA is crucial for its biological function, allowing it to bind to various receptors in different conformations. wikipedia.org The use of more rigid or conformationally biased analogues like the fluorinated versions helps to better understand these specific binding modes. wikipedia.orgst-andrews.ac.uk

Mechanistic studies with GABA-AT, the primary enzyme responsible for GABA degradation, have revealed a stark difference in how it processes the (S) and (R) enantiomers of 4-amino-3-fluorobutanoic acid. nih.govacs.orgnih.gov While the racemic mixture of 4-amino-3-fluorobutanoic acid was previously shown to be a substrate for the enzyme, leading to hydrogen fluoride (B91410) (HF) elimination, subsequent studies on the individual enantiomers demonstrated that this activity is almost exclusively due to the (R)-enantiomer. nih.govnih.govacs.org

The (S)-enantiomer shows very little reactivity with GABA-AT. nih.govnih.govacs.org It is a much less effective inhibitor of GABA transamination compared to its (R)-counterpart, which inhibits the transamination of GABA about 10 times more effectively. nih.govnih.govacs.org This dramatic difference in enzymatic processing, stemming from their distinct binding conformations, underscores the high stereospecificity of the GABA-AT active site.

Enzymatic Substrate Specificity and Reaction Mechanisms

The interaction of this compound with enzymes, particularly those involved in amino acid metabolism, is defined by high specificity, leading to distinct reaction pathways or a lack thereof.

GABA-AT is a classic example of a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme. nih.govresearchgate.net These enzymes catalyze a wide variety of reactions involving amino acids, typically by forming a Schiff base between the amino acid substrate and the PLP cofactor. wikipedia.orgdrugbank.com In the case of GABA-AT, it catalyzes the degradation of GABA to succinic semialdehyde. nih.gov

While this compound binds to GABA-AT, its subsequent processing is minimal. Its interaction highlights the stringent structural requirements for a molecule to act as a full substrate for this PLP-dependent enzyme. The enzyme can bind the (S)-enantiomer, as evidenced by its weak inhibitory activity, but it fails to efficiently catalyze the subsequent chemical steps that its natural substrate, GABA, or even the (R)-enantiomer of 3-fluoro-GABA undergo. nih.govnih.govacs.org

A key finding in the study of fluorinated GABA analogues is their potential to undergo enzyme-catalyzed elimination of hydrogen fluoride (HF). nih.gov This reaction pathway was observed for racemic 4-amino-3-fluorobutanoic acid. nih.govacs.org However, detailed investigations using the separated enantiomers revealed that the (S)-isomer is a very poor substrate for this elimination reaction. nih.govnih.govacs.org

The rate of HF elimination from the (R)-enantiomer is at least 10 times greater than that from the (S)-enantiomer. nih.govnih.govacs.org In fact, the (R)-enantiomer is approximately 20 times more efficient as a substrate for GABA-AT-catalyzed HF elimination than GABA itself is for its natural transamination reaction. nih.govnih.govacs.org The inefficiency of the (S)-enantiomer in this pathway is attributed to its anti binding conformation, which is presumably non-productive for the elimination mechanism within the enzyme's active site. nih.govacs.org

Table 1: Comparative Reactivity of 4-Amino-3-fluorobutanoic Acid Enantiomers with GABA-AT
CompoundPrimary Binding Conformation (C-F vs. C-NH3+)Substrate for HF EliminationRelative Inhibition of GABA Transamination
This compoundAnti nih.govacs.orgVery low / negligible nih.govnih.govacs.orgLow (1x) nih.govnih.govacs.org
(R)-4-Amino-3-fluorobutanoic acidGauche nih.govacs.orgYes (rate is ≥10x that of the (S)-enantiomer) nih.govnih.govacs.orgHigh (~10x that of the (S)-enantiomer) nih.govnih.govacs.org

Transamination is a fundamental biochemical reaction involving the transfer of an amino group from an amino acid to an α-keto acid, a process central to amino acid metabolism. wikipedia.orglibretexts.org GABA-AT is an aminotransferase, and its normal catalytic cycle with GABA involves a transamination step where the amino group is transferred to the PLP cofactor, which is then transferred to the co-substrate α-ketoglutarate to form L-glutamate. nih.govnih.govacs.org

Despite being an amino acid analogue that binds to GABA-AT, studies have conclusively shown that neither this compound nor its (R)-enantiomer acts as a substrate for transamination . nih.govnih.govacs.org The enzyme does not convert the PLP cofactor to its aminated form, pyridoxamine (B1203002) 5′-phosphate (PMP), in the presence of these fluorinated analogues. nih.gov Instead of the typical transamination pathway, the enzyme's interaction with the (R)-enantiomer is diverted towards the HF elimination pathway, while its interaction with the (S)-enantiomer is largely unproductive. nih.govacs.org

Impact of Fluorine Substitution on Biomolecular Interactions and Conformation

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, thereby influencing their interactions within biological systems. This section explores the multifaceted effects of fluorine substitution in this compound on its hydrophobicity, conformational preferences in peptides, and its influence on protein structure and function.

The substitution of hydrogen with fluorine, the most electronegative element, can have a profound impact on the hydrophobicity of a molecule. While often considered a hydrogen mimic due to its small size, fluorine's electronic properties can lead to complex effects on solvation and partitioning between aqueous and lipid environments. nih.gov

The hydrophobicity of amino acids is a critical determinant of protein folding, where hydrophobic residues tend to be buried within the protein core, away from the aqueous solvent. plos.org The substitution of methyl groups (-CH3) with trifluoromethyl groups (-CF3) in the side chains of hydrophobic amino acids has been shown to often increase their hydrophobicity. mpg.de This increased hydrophobicity is attributed to the larger surface area of the -CF3 group, which leads to a less favorable free energy of unfolding as more water molecules are released from the hydration shell upon burial in the protein's interior. mpg.de

FeatureImpact of FluorinationReference
Hydrophobicity Often increases with -CH3 to -CF3 substitution due to larger surface area. mpg.de
Hydration Free Energy Changes are dependent on the specific amino acid and fluorine location. mpg.de
Lipophilicity Can be tuned by fluorination to enhance bioactivity. chemrxiv.org

The stereoelectronic effects of the fluorine atom in this compound can impose significant conformational constraints when incorporated into peptides and peptidomimetics. The gauche effect, a preference for a gauche conformation around a C-C bond when adjacent atoms have high electronegativity, is a key factor. In the context of fluorinated amino acids, there is a strong preference for vicinal C-F and C-NH3+ bonds to align in a gauche rather than an anti conformation. nih.gov

This conformational preference was highlighted in studies comparing the (R) and (S) enantiomers of 4-amino-3-fluorobutanoic acid as substrates for GABA aminotransferase (GABA-AT). nih.gov Computer modeling, combined with the understanding of the gauche effect, suggested that when the (S)-enantiomer binds to the enzyme, the C-NH3+ and C-F bonds are in an anti-conformation. nih.gov This contrasts with the (R)-enantiomer, where a gauche conformation is adopted. nih.gov This difference in binding conformation is believed to be responsible for the observed differences in their biological activity. nih.gov

The incorporation of fluorinated amino acids can have a significant and often stabilizing effect on protein structure. The increased hydrophobicity of fluorinated side chains can enhance the driving force for protein folding, leading to more stable protein structures. plos.orgmpg.de For example, replacing leucine (B10760876) residues in the hydrophobic core of a model 4-helix bundle protein with 5,5,5,5',5',5'-hexafluoroleucine resulted in a substantial increase in the free energy of unfolding, making the fluorinated protein approximately 25% more stable than its non-fluorinated counterpart. nih.gov This increased stability is attributed to the favorable packing of the larger fluorinated side chains within the protein's core. nih.govnih.gov

The influence of this compound on protein-ligand interactions is exemplified by its interaction with GABA-AT. While it is a substrate for the enzyme, it does not undergo the typical transamination reaction. nih.govnih.gov Instead, the enzyme catalyzes the elimination of hydrogen fluoride (HF). nih.govnih.gov The (S)-enantiomer is a very poor substrate for this elimination reaction compared to the (R)-enantiomer. nih.govnih.gov This difference in reactivity is directly linked to the conformation adopted by each enantiomer upon binding to the enzyme's active site. nih.gov The specific orientation of the fluorine atom in the (S)-enantiomer is less favorable for the enzymatic elimination process. nih.gov This demonstrates how a single fluorine atom can profoundly modulate the interaction between a small molecule and its target protein, influencing both binding affinity and catalytic outcome. nih.gov

InteractionEffect of this compoundReference
Protein Stability Can increase stability through enhanced hydrophobic packing. mpg.denih.gov
Protein Dynamics Can lead to a more structured backbone and less fluid hydrophobic core. nih.gov
Protein-Ligand Interaction (GABA-AT) Acts as a poor substrate for HF elimination compared to the (R)-enantiomer due to unfavorable binding conformation. nih.govnih.gov

Metabolic Fate and Biotransformation Studies in Model Organisms

Understanding the metabolic fate of this compound is crucial for its potential applications. This section explores its metabolite profile and its potential for incorporation into cellular macromolecules.

The metabolism of this compound has been investigated in the context of its interaction with GABA-AT. In vitro studies using purified GABA-AT from pig brain showed that racemic 4-amino-3-fluorobutanoic acid acts as a substrate, but not for the expected transamination reaction. nih.govnih.gov Instead, the enzyme catalyzes the elimination of HF to produce succinic semialdehyde, the same product formed from the natural substrate GABA. nih.gov

However, the two enantiomers behave differently. The (S)-enantiomer is a very poor substrate for this HF elimination reaction, with the rate of elimination being at least 10 times lower than that of the (R)-enantiomer. nih.govnih.gov This suggests that in a biological system, the (S)-isomer would be metabolized much more slowly via this pathway.

Further biotransformation could potentially involve acetylation. For instance, a related compound, 4-acetamido-2-aminobutanoic acid, is a known primary metabolite found in living organisms. It is plausible that this compound could undergo similar enzymatic modifications, although specific studies on this are lacking. The identification of metabolites would typically involve techniques like mass spectrometry and NMR spectroscopy to analyze biological samples from model organisms exposed to the compound.

The incorporation of unnatural amino acids into proteins in vivo is a powerful technique for studying protein structure and function. dtic.milspringernature.com This is typically achieved by co-expressing an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid, along with the protein of interest containing a corresponding codon (e.g., an amber stop codon). nih.gov

While there is no direct evidence of the in vivo incorporation of this compound into proteins, the general methodology for incorporating unnatural amino acids is well-established. nih.govnih.gov The successful incorporation of other fluorinated amino acids, such as trifluoromethyl-phenylalanine, into proteins in vivo demonstrates the feasibility of this approach. nih.gov The incorporation of such analogs can be used to probe protein structure, dynamics, and ligand binding using techniques like NMR spectroscopy. nih.gov It can also be used to create novel proteins with enhanced stability or altered function. springernature.comrsc.org

For this compound to be incorporated into proteins in vivo, a specific aminoacyl-tRNA synthetase would need to be evolved or designed to recognize this particular amino acid and attach it to a corresponding tRNA. Given its structural similarity to GABA, it is also possible that it could interfere with metabolic pathways involving natural amino acids, but this would require further investigation.

Future Perspectives and Emerging Research Directions

Innovations in Asymmetric Synthesis Towards Diverse Fluorinated Amino Acid Analogs

The synthesis of enantiomerically pure fluorinated amino acids like (S)-4-Amino-3-fluorobutanoic acid remains a challenging yet crucial area of research. nih.gov Innovations in asymmetric synthesis are pivotal for creating a diverse library of these compounds for further biological evaluation. mdpi.comnih.gov Current strategies often rely on the use of chiral auxiliaries, such as Ni(II) complexes, to guide the stereoselective introduction of fluorine or fluorinated moieties. nih.govbeilstein-journals.org One notable method involves the alkylation of a glycine (B1666218) Schiff base complexed with a recyclable chiral auxiliary. mdpi.comnih.govresearchgate.net

Future research is expected to focus on developing more efficient and versatile catalytic methods. This includes the design of novel chiral catalysts for highly enantioselective fluorination, alkylation, and other key transformations. mdpi.com The development of organocatalytic routes is also a promising direction, offering a metal-free approach to the synthesis of chiral β-fluoroamines. nih.gov These advancements will not only streamline the synthesis of this compound but also facilitate the creation of a wider range of structurally diverse fluorinated amino acid analogs with potentially unique biological activities. mdpi.combeilstein-journals.org

Table 1: Key Strategies in Asymmetric Synthesis of Fluorinated Amino Acids

Synthesis StrategyDescriptionKey Features
Chiral Ni(II) Complexes Utilization of chiral nickel complexes to direct the stereoselective alkylation of glycine derivatives. nih.govbeilstein-journals.orgRecyclable chiral auxiliary, potential for large-scale synthesis. mdpi.comnih.govresearchgate.net
Organocatalysis Employment of small organic molecules as catalysts for enantioselective transformations. nih.govMetal-free, mild reaction conditions. nih.gov
Enzyme-Catalyzed Reactions Use of enzymes to perform stereospecific modifications.High selectivity and environmentally friendly.
Sharpless Asymmetric Dihydroxylation A powerful method for creating chiral diols, which can be further elaborated into fluorinated amino acids. nih.govHigh enantioselectivity for a broad range of olefins. nih.gov

Development of High-Throughput Analytical Methodologies for Chiral Fluorinated Compounds

The increasing number of synthesized chiral fluorinated compounds necessitates the development of rapid and efficient analytical methods for their separation and characterization. High-throughput screening techniques are essential for evaluating large libraries of these molecules to identify promising candidates for further development. nih.gov

Current analytical approaches often involve chromatographic techniques such as liquid chromatography (LC) and supercritical fluid chromatography (SFC) coupled with chiral stationary phases (CSPs). nih.gov Recent advancements have focused on the use of sub-2 micrometer and superficially porous particles in columns to achieve ultrafast enantioseparations. nih.gov Microfluidic devices are also emerging as a powerful tool for high-throughput chiral separations, offering advantages such as reduced analysis time and minimal sample consumption. nih.gov

Future directions will likely involve the development of even more sensitive and rapid analytical platforms. This could include the design of novel CSPs with enhanced selectivity for a broader range of fluorinated compounds. Furthermore, the integration of mass spectrometry with these advanced separation techniques will provide comprehensive structural information, crucial for the unambiguous identification and characterization of new chiral fluorinated molecules.

Deeper Mechanistic Insights into Enzyme-Fluorinated Substrate Interactions

Fluorinated compounds, including this compound, serve as valuable mechanistic probes to understand enzyme-catalyzed reactions. nih.gov The fluorine atom can act as a mimic of a hydroxyl group or replace a hydrogen atom, allowing researchers to dissect the intricate details of enzyme-substrate interactions. nih.gov

Studies on γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for GABA degradation, have shown that the enantiomers of 4-amino-3-fluorobutanoic acid behave differently. nih.govnih.gov While neither enantiomer undergoes the typical transamination reaction, the (R)-enantiomer is a more efficient substrate for an elimination reaction and a more potent inhibitor of GABA transamination compared to the (S)-enantiomer. nih.gov This differential activity provides crucial insights into the conformational requirements for binding to the active site of GABA-AT. nih.gov

Future research will likely employ a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, alongside computational modeling to obtain high-resolution structural information of enzyme-fluorinated substrate complexes. These studies will provide a more profound understanding of the catalytic mechanisms and the specific roles of fluorinated substituents in modulating enzyme activity. vacancyedu.com Such insights are critical for the rational design of more potent and selective enzyme inhibitors.

Rational Design of this compound as Advanced Biochemical Probes

The unique properties of fluorine, such as its high electronegativity and the ability of the ¹⁹F nucleus to be readily detected by nuclear magnetic resonance (NMR) spectroscopy, make fluorinated molecules like this compound excellent candidates for the development of advanced biochemical probes. nih.gov These probes can be used to investigate biological processes in vitro and in vivo. rsc.org

The rational design of such probes involves strategically incorporating fluorine atoms into molecules to monitor their interactions with biological targets. rsc.org For instance, the C-F bond can be utilized as a conformational probe to explore the dynamic binding processes of substrates with enzymes, providing information that is often difficult to obtain through other methods. nih.gov Furthermore, the incorporation of fluorinated amino acids into peptides and proteins can be used to study protein folding, stability, and protein-protein interactions. nih.govcapes.gov.brresearchgate.netumich.edu

Future research will focus on the development of more sophisticated fluorinated probes with enhanced sensitivity and specificity. This could involve the design of "smart" probes that exhibit a change in their ¹⁹F NMR signal upon binding to a target molecule. Additionally, the development of multimodal probes that combine ¹⁹F NMR with other imaging modalities, such as fluorescence, could provide a more comprehensive picture of biological events. The rational design of these advanced biochemical probes holds great promise for elucidating complex biological mechanisms and for the development of new diagnostic tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-amino-3-fluorobutanoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound typically involves fluorination at the β-position of a precursor amino acid. A common approach is asymmetric synthesis using chiral auxiliaries or enzymatic resolution to ensure enantiomeric purity. For example, microwave-assisted synthesis (as noted for structurally similar compounds) can enhance reaction efficiency and yield . Post-synthesis, purification via recrystallization or chiral HPLC is critical to achieve >95% purity. Characterization should include 1H^1\text{H}/19F^{19}\text{F}-NMR and mass spectrometry to confirm structural integrity and enantiomeric excess .

Q. How can researchers validate the structural and stereochemical integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1\text{H}-NMR to confirm proton environments, 19F^{19}\text{F}-NMR to verify fluorine placement, and 13C^{13}\text{C}-NMR for carbon backbone analysis.
  • Chiral HPLC : To determine enantiomeric excess (e.e.) using a chiral stationary phase (e.g., amylose-based columns).
  • Polarimetry : Measure optical rotation ([α]D_D) and compare to literature values for (S)-enantiomers .

Q. What are the optimal storage conditions for this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Stability tests via periodic HPLC analysis are recommended to detect degradation products, especially under varying pH and temperature conditions .

Advanced Research Questions

Q. How does this compound serve as a conformational probe for GABA aminotransferase (GABA-AT) binding?

  • Methodological Answer : The fluorinated side chain introduces steric and electronic effects that alter substrate-enzyme interactions. Kinetic assays (e.g., KmK_m, VmaxV_{max}) using recombinant GABA-AT can quantify binding affinity. Isotopic labeling (e.g., 3H^3\text{H}-GABA) paired with X-ray crystallography or cryo-EM can map conformational changes in the enzyme active site. Comparative studies with the (R)-enantiomer reveal stereospecificity in catalysis .

Q. What strategies resolve contradictions in reported enzymatic activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., human vs. bacterial GABA-AT) or assay conditions (pH, temperature). Standardize protocols using a reference enzyme (e.g., E. coli GABA-AT) and validate via Michaelis-Menten kinetics. Statistical tools like ANOVA or Bayesian analysis can identify confounding variables. Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. How can computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses with GABA-AT. Quantum mechanical calculations (DFT) assess electronic effects of fluorine substitution on reactivity. Molecular dynamics simulations (AMBER, GROMACS) evaluate stability of enzyme-inhibitor complexes over time. Validate predictions with in vitro mutagenesis (e.g., active-site mutations) and kinetic assays .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for detecting fluorinated byproducts during synthesis?

  • Answer : LC-MS/MS with electrospray ionization (ESI) is optimal for identifying fluorinated impurities. 19F^{19}\text{F}-NMR provides quantitative analysis of fluorine-containing species. For trace-level detection, combine solid-phase extraction (SPE) with high-resolution mass spectrometry (HRMS) .

Q. How can researchers address low yields in asymmetric synthesis of this compound?

  • Answer : Optimize chiral catalysts (e.g., Ru-BINAP complexes) or switch to biocatalytic methods (transaminases). Process intensification via flow chemistry or microwave irradiation improves reaction efficiency. Screen solvents (e.g., ionic liquids) to enhance enantioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.